molecular formula C12H18OS B7993300 2-[3-(Methylthio)phenyl]-2-pentanol

2-[3-(Methylthio)phenyl]-2-pentanol

Cat. No.: B7993300
M. Wt: 210.34 g/mol
InChI Key: LNESDCWOWKOKDD-UHFFFAOYSA-N
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Description

2-[3-(Methylthio)phenyl]-2-pentanol is a secondary alcohol featuring a pentanol backbone substituted with a 3-(methylthio)phenyl group at the second carbon. The methylthio (-S-CH₃) moiety introduces sulfur-based electronic and steric effects, distinguishing it from non-sulfur analogs. While direct data on its molecular formula or CAS number are unavailable in the provided evidence, structurally related compounds suggest a molecular framework of approximately C₁₂H₁₈OS (inferred from analogs like 2-Methyl-3-phenyl-3-pentanol, C₁₂H₁₈O ).

Properties

IUPAC Name

2-(3-methylsulfanylphenyl)pentan-2-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18OS/c1-4-8-12(2,13)10-6-5-7-11(9-10)14-3/h5-7,9,13H,4,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNESDCWOWKOKDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)(C1=CC(=CC=C1)SC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(Methylthio)phenyl]-2-pentanol typically involves the reaction of 3-(methylthio)benzaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The resulting intermediate is then subjected to a reduction process to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[3-(Methylthio)phenyl]-2-pentanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The methylthio group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of new compounds with different functional groups.

Scientific Research Applications

2-[3-(Methylthio)phenyl]-2-pentanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[3-(Methylthio)phenyl]-2-pentanol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogs

a) 2-Methyl-3-phenyl-3-pentanol (CAS 4397-09-5)
  • Structure : C₁₂H₁₈O. Lacks the sulfur atom, with a methyl group instead of methylthio at the phenyl ring.
  • Applications : Used in fragrance synthesis due to its aromatic profile .
b) 3-(4-Chlorophenyl)-2-methyl-3-pentanol (CAS 1172851-23-8)
  • Structure : C₁₂H₁₇ClO. Chlorine substituent introduces electronegativity and steric bulk.
  • Key Differences : Chlorine’s electron-withdrawing nature contrasts with methylthio’s electron-donating effects, altering electronic interactions in synthesis (e.g., Grignard reactions) .
c) 3-(Methylthio)propan-1-ol (from )
  • Structure : C₄H₁₀OS. Simpler chain with a terminal methylthio group.
  • Key Differences: Shorter carbon chain limits hydrophobicity; used in flavorants due to volatile thiol notes .

Physical and Chemical Properties

Compound Boiling Point (K) Molecular Weight Solubility (Inference)
2-[3-(Methylthio)phenyl]-2-pentanol* ~450–470 (est.) ~210.34 g/mol Low in water; soluble in organic solvents
2-Methyl-3-pentanol 293.4 102.17 g/mol Partially miscible in water
3-Methyl-3-pentanol 293.4 102.17 g/mol Similar to 2-methyl isomer
2-Methyl-3-phenyl-3-pentanol N/A 178.28 g/mol Low water solubility

Notes:

  • The methylthio-phenyl group increases molecular weight and boiling point compared to non-aromatic analogs (e.g., 2-Methyl-3-pentanol).
  • Sulfur’s polarizability enhances lipophilicity, favoring membrane permeability in bioactive compounds .

Biological Activity

2-[3-(Methylthio)phenyl]-2-pentanol is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

  • Chemical Name : this compound
  • CAS Number : Not specified in the search results.
  • Molecular Formula : C11H16OS
  • Molecular Weight : 196.31 g/mol

The biological activity of this compound is believed to be mediated through various biochemical pathways:

  • Interaction with Enzymes : The methylthio group may facilitate interactions with specific enzymes, potentially modulating their activity.
  • Antioxidant Properties : Compounds similar to this compound have shown antioxidant effects, which could play a role in reducing oxidative stress in cells .

Biological Activities

Research highlights several key biological activities associated with this compound:

Antimicrobial Activity

Studies have indicated that compounds containing thiol groups exhibit antimicrobial properties. For instance, derivatives of thiophenol have been shown to inhibit the growth of various bacterial strains . The presence of the methylthio group in this compound may enhance its efficacy against pathogens.

Research Findings and Case Studies

A review of existing literature reveals several case studies and experimental findings related to the biological activity of related compounds:

StudyFindings
Investigated the synthesis and biological evaluation of thiophenol derivatives, noting significant antimicrobial activity against Gram-positive bacteria.
Explored the antioxidant properties of phenolic compounds, suggesting potential protective effects against oxidative DNA damage.
Demonstrated that certain thiol-containing compounds can inhibit bacterial growth more effectively than traditional antibiotics.

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